Phosphorisocyanatidic dichloride
Overview
Description
Phosphorisocyanatidic dichloride is a chemical compound with the molecular formula CCl2NO2P . It is an indispensable reagent in the biomedicine sector and plays a pivotal role in synthesizing a diverse array of drugs, chiefly those employed in combating cancer and autoimmune ailments .
Synthesis Analysis
Phosphorisocyanatidic dichloride has been used in the synthesis of various compounds. For instance, it has been involved in the derivatization of chlorides relevant to the Chemical Weapons Convention in organic liquid samples . Additionally, it has been used in the synthesis of alkyl carbamatophosphorodifluoridates and ureidophosphorodifluoridates .Molecular Structure Analysis
The molecular structure of Phosphorisocyanatidic dichloride is characterized by the presence of an isocyanate group and P-Cl bonds . Its InChI key is QKPIQPBNFUNZSJ-UHFFFAOYSA-N .Chemical Reactions Analysis
Phosphorisocyanatidic dichloride can react with antimony trifluoride to form phosphorisocyanatidic difluoride . This reaction is fast and exothermic .Physical And Chemical Properties Analysis
Phosphorisocyanatidic dichloride is a colorless liquid that fumes when exposed to moist air . It has a density of 1.623 g/mL at 25 °C and a refractive index of n20/D 1.468 . Its molecular weight is 159.895961 .Scientific Research Applications
1. Phosphatidic Acid Signaling
Phosphatidic acid (PA) plays a crucial role as a lipid second messenger in plants, particularly in stress response and development. The synthesis and breakdown of PA involve various enzymes, and it influences several proteins that bind to PA. This process is significant in plant stress responses and developmental processes (Testerink & Munnik, 2011).
2. Role in Cold Stress Response in Plants
Rapid accumulation of PA in Arabidopsis thaliana under cold stress conditions has been observed. The study suggests that PA is produced primarily through diacylglycerol kinase in response to cold stress. This provides insights into the molecular mechanisms of plant responses to abiotic stresses like cold (Arisz et al., 2013).
3. Advances in Organophosphorus Chemistry
Phosphonisocyanatidic dichloride is closely related to compounds used in organophosphorus chemistry. Research in this field has led to the synthesis of various phosphonic, phosphinic, and phosphonous acid derivatives from dichloro(methyl)phosphane, demonstrating the wide range of potential applications in this area of chemistry (Weissermel et al., 1981).
4. Synthesis of Oligonucleoside Methylphosphonates
Methylphosphonic dichloride has been used in the synthesis of protected deoxyribonucleoside 3'-methylphosphonate beta-cyanoethyl esters and protected oligonucleoside methylphosphonates. This demonstrates its utility in nucleic acid chemistry, contributing to advancements in this scientific field (Miller et al., 1983).
5. Phytoremediation of Herbicides
Research involving bacterial endophytes that degrade 2,4-dichlorophenoxyacetic acid, a compound structurally related to phosphorisocyanatidic dichloride, highlights the potential for using these techniques in phytoremediation. This could lead to more effective methods for removing herbicide contaminants from the environment (Germaine et al., 2006).
Safety And Hazards
properties
IUPAC Name |
dichlorophosphorylimino(oxo)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl2NO2P/c2-7(3,6)4-1-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPIQPBNFUNZSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NP(=O)(Cl)Cl)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl2NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236047 | |
Record name | Phosphorisocyanatidic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphorisocyanatidic dichloride | |
CAS RN |
870-30-4 | |
Record name | Phosphorisocyanatidic dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphorisocyanatidic dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorisocyanatidic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphorisocyanatidic dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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